Olopatadine-d6 Hydrochloride

Description

Significance of Stable Isotope-Labeled Compounds in Chemical and Biological Research

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. moravek.com Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically identical to their unlabeled counterparts but possess a different mass. clearsynth.com This mass difference allows them to be used as tracers in a variety of scientific applications without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.com

In chemical and biological research, these compounds are instrumental for:

Metabolic Studies: Tracking the metabolic fate of drugs and other substances within an organism.

Quantitative Analysis: Serving as internal standards in mass spectrometry for the precise quantification of target analytes. musechem.com

Mechanistic Studies: Elucidating reaction mechanisms and kinetics. symeres.com

Proteomics and Metabolomics: Understanding protein turnover, interactions, and metabolic pathways. moravek.comsymeres.com

Role of Deuterium Labeling in Pharmaceutical Sciences

Deuterium (²H or D) is a stable isotope of hydrogen that contains a proton and a neutron in its nucleus, making it heavier than the more common protium (B1232500) (¹H) isotope. clearsynth.com This seemingly subtle difference in mass has profound implications in pharmaceutical sciences. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. musechem.com This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond. mext.go.jp

The key roles of deuterium labeling in pharmaceutical sciences include:

Improved Metabolic Stability: By strategically replacing hydrogen atoms at sites of metabolic breakdown with deuterium, the metabolic stability of a drug can be enhanced. clearsynthdeutero.com This can lead to a longer half-life and reduced dosing frequency. clearsynthdeutero.com

Reduced Formation of Toxic Metabolites: Deuteration can alter a drug's metabolic pathway, potentially reducing the formation of harmful metabolites and improving the drug's safety profile. clearsynthdeutero.com

Enhanced Bioavailability: In some cases, deuterium labeling can improve a drug's solubility and permeability, leading to better absorption and bioavailability. clearsynthdeutero.com

Pharmacokinetic Studies: Deuterated compounds are essential tools for accurately studying the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Applications of Deuterated Analogs as Research Tools

Deuterated analogs, such as Olopatadine-d6 Hydrochloride, are indispensable research tools with a wide array of applications. clearsynth.com Their primary use is as internal standards in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). musechem.com When analyzing biological samples like plasma or tissue, a known amount of the deuterated analog is added. Because it behaves almost identically to the non-deuterated drug during sample preparation and analysis but is distinguishable by its mass, it allows for highly accurate and precise quantification of the drug. musechem.com

Other significant applications include:

Drug Metabolism Studies: Researchers can administer a mixture of the deuterated and non-deuterated drug to study metabolic pathways and identify metabolites. clearsynth.com

Bioavailability and Bioequivalence Studies: Deuterated analogs are used to compare the bioavailability of different formulations of a drug.

Protein and Enzyme Studies: Techniques like deuterium exchange mass spectrometry (DXMS) utilize deuterium to study protein-protein interactions and enzyme kinetics, providing insights into a drug's mechanism of action. clearsynth.com

Overview of Olopatadine (B1677272): Research Context and Mechanistic Framework

Olopatadine is a multifaceted anti-allergic agent with a well-defined mechanism of action. nih.gov It is a structural analog of doxepin (B10761459) and is recognized for its potent and selective antagonism of the histamine (B1213489) H1-receptor, as well as its ability to stabilize mast cells. drugbank.comnih.gov These dual actions make it highly effective in mitigating allergic responses. drugbank.com

Olopatadine as a Selective Histamine H1-Receptor Antagonist

The primary mechanism of Olopatadine's antihistaminic effect is its selective binding to and inhibition of the histamine H1 receptor. pediatriconcall.comontosight.ai When an allergen enters the body, it triggers mast cells to release histamine. ontosight.ai Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of an allergic reaction, such as itching, redness, and swelling. ontosight.ai Olopatadine competitively blocks this interaction, preventing the downstream signaling cascade that initiates the allergic response. drugbank.comontosight.ai Notably, Olopatadine shows minimal affinity for other receptors like alpha-adrenergic, dopamine, and muscarinic receptors, which contributes to its favorable side effect profile. pediatriconcall.com

Olopatadine as a Mast Cell Stabilizer: Molecular Mechanisms

Beyond its antihistaminic properties, Olopatadine also functions as a mast cell stabilizer. drugbank.comnih.gov Mast cell degranulation, the process by which these cells release histamine and other inflammatory mediators, is a central event in the allergic cascade. nih.gov Olopatadine has been shown to inhibit the immunologically stimulated release of histamine from human conjunctival mast cells both in vitro and in vivo. drugbank.comnih.gov This stabilization effect prevents the release of the very substances that cause allergic symptoms, addressing the allergic response at an earlier point in the pathway.

Inhibition of Inflammatory Mediator Release (e.g., Leukotriene, Thromboxane)

Olopatadine's anti-inflammatory actions extend beyond histamine blockade and mast cell stabilization. Research has demonstrated its ability to inhibit the release of other potent inflammatory mediators. nih.gov Specifically, Olopatadine has been found to suppress the release of lipid mediators like leukotrienes and thromboxane (B8750289) from human polymorphonuclear leukocytes and eosinophils. drugbank.comnih.govdrugbank.com Leukotrienes are known to contribute to bronchoconstriction and inflammation in asthma, while thromboxane is involved in platelet aggregation and vasoconstriction. By inhibiting the release of these mediators, Olopatadine exerts a broader anti-inflammatory effect. drugbank.comresearchgate.net

Table of Research Findings on Olopatadine's Mechanisms

| Mechanism of Action | Key Research Finding | Reference(s) |

| Histamine H1-Receptor Antagonist | Selectively binds to and blocks histamine H1 receptors, preventing the allergic response. | pediatriconcall.comontosight.ai |

| Mast Cell Stabilizer | Inhibits the release of histamine and other pro-inflammatory mediators from mast cells. | drugbank.comnih.govnih.gov |

| Inhibition of Inflammatory Mediators | Suppresses the release of leukotrienes and thromboxane from inflammatory cells. | drugbank.comnih.govdrugbank.comresearchgate.net |

Interactions with Peripheral Sensory Nerves: Prejunctional Inhibition

The parent compound, olopatadine, exhibits a multifaceted pharmacological profile that extends beyond its well-known histamine H1 receptor antagonism. drugbank.comdrugbank.comsigmaaldrich.com A significant aspect of its mechanism, established in preclinical research, is its ability to interact with peripheral sensory nerves. thieme-connect.comnih.gov Specifically, studies have demonstrated that olopatadine inhibits tachykininergic contractions, which are nerve-mediated responses that can contribute to inflammation and symptoms in allergic conditions. drugbank.comdrugbank.comjst.go.jp

Rationale for Deuterium Labeling of Olopatadine: Research Imperatives

The synthesis of this compound is driven by the need for exacting standards in modern bioanalytical chemistry. researchgate.net The substitution of hydrogen with its heavy isotope, deuterium, does not typically alter the biological activity of the molecule but provides a powerful tag for analytical detection. invivochem.commedchemexpress.eu This labeling is essential for addressing several key challenges in quantitative drug analysis.

Enhancing Analytical Precision and Accuracy

In quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is used to correct for variability during sample processing and analysis. reddit.com this compound is considered the "gold standard" internal standard for olopatadine quantification. veeprho.cominvivochem.com Because it has nearly identical chemical and physical properties to the unlabeled analyte, it behaves similarly during extraction, chromatography, and ionization. tandfonline.com The use of a deuterated standard improves the accuracy and reproducibility of the analysis by compensating for potential sample loss or inconsistencies. invivochem.com It allows for the precise quantification of olopatadine in various biological samples, which is vital for pharmacokinetic and drug metabolism studies. veeprho.com

Facilitating Metabolic Pathway Elucidation

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of drug development. Stable isotope labeling is a key technique in these investigations. invivochem.com By administering the parent drug and using Olopatadine-d6 as an internal standard, researchers can accurately track the parent compound and its transformation into various metabolites. invivochem.comfrontiersin.org This method allows for the clear distinction between the drug administered and endogenous compounds that might be present in the biological sample, reducing the risk of false positives. invivochem.com This precise tracking helps to map the metabolic fate of olopatadine, identify specific enzymatic steps in its biotransformation, and understand its clearance from the body. invivochem.comjst.go.jp

Overcoming Matrix Effects in Complex Biological Samples

Biological samples such as plasma, urine, and tissue homogenates are inherently complex mixtures. tandfonline.comkcasbio.com When analyzing these samples with LC-MS, co-eluting components from the biological matrix can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect". tandfonline.comwaters.com This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. tandfonline.comkcasbio.com

The use of a stable isotope-labeled internal standard like Olopatadine-d6 is the most effective strategy to counteract this problem. tandfonline.comkcasbio.com Since Olopatadine-d6 co-elutes with the unlabeled olopatadine and has the same ionization characteristics, it is affected by the matrix in the exact same way as the analyte. kcasbio.com By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is normalized, ensuring that the final calculated concentration is accurate and reliable. kcasbio.comwaters.com This approach is so critical for data integrity that regulatory bodies often favor methods that incorporate SIL-IS. kcasbio.com

Table of Compounds

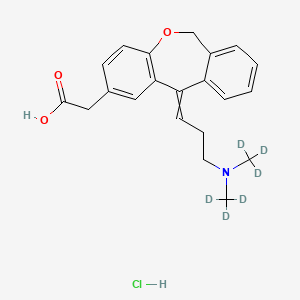

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1217229-05-4 |

|---|---|

Molecular Formula |

C21H24ClNO3 |

Molecular Weight |

379.9 g/mol |

IUPAC Name |

2-[11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/i1D3,2D3; |

InChI Key |

HVRLZEKDTUEKQH-TXHXQZCNSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Olopatadine D6 Hydrochloride

Advanced Synthetic Methodologies for Deuterated Olopatadine (B1677272)

The synthesis of Olopatadine-d6 Hydrochloride necessitates specialized strategies to efficiently and selectively introduce deuterium (B1214612) atoms into the molecular framework. The primary focus of these methodologies is the formation of the bis(methyl-d3)amino moiety, which provides the desired isotopic labeling.

Strategies for Deuterium Incorporation: Bis(methyl-d3)amino Group

The introduction of the hexadeuterated dimethylamino group is a pivotal step in the synthesis of Olopatadine-d6. This is typically achieved through the alkylation of a primary amine precursor with a deuterated reagent.

A highly efficient and novel approach for the synthesis of Olopatadine-d6 involves the use of the commercially available and cost-effective Dimethyl Sulfate-d6 as the deuterating agent. google.comresearchgate.net This method circumvents the need for more expensive labeled precursors like dimethylamine-d6. The synthesis commences from a suitable precursor containing a primary amine. This amine intermediate is then subjected to N-alkylation using Dimethyl Sulfate-d6. google.comresearchgate.net The reaction proceeds to furnish the desired tertiary amine with two methyl-d3 groups. The final step involves the hydrolysis of the ester group to yield Olopatadine-d6. google.comresearchgate.net The deuterium incorporation in the final product has been reported to be greater than 98%, which is consistent with the isotopic purity of the starting deuterated reagent. google.com The structure of the synthesized Olopatadine-d6 is confirmed through analytical techniques such as ¹H NMR and mass spectrometry. google.comresearchgate.net

Stoichiometry of Reagents: The molar ratio of the primary amine precursor to the deuterated alkylating agent (e.g., Dimethyl Sulfate-d6) is a critical parameter. An excess of the alkylating agent is often employed to drive the reaction towards the formation of the tertiary amine.

Base: The choice and amount of base are essential for deprotonating the primary amine, thereby facilitating its nucleophilic attack on the deuterated reagent. Common bases used in N-alkylation reactions include sodium hydroxide, potassium carbonate, and triethylamine. The optimal base and its concentration are determined empirically to achieve the best results.

Solvent: The reaction solvent plays a significant role in the solubility of the reactants and the reaction rate. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are frequently used for N-alkylation reactions.

Temperature and Reaction Time: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. The progress of the reaction is monitored over time to determine the optimal duration for achieving maximum conversion.

| Parameter | Condition | Purpose |

| Deuterated Reagent | Dimethyl Sulfate-d6 | Provides the methyl-d3 groups for isotopic labeling. |

| Base | Sodium Hydroxide | Deprotonates the primary amine to enhance nucleophilicity. |

| Solvent | Tetrahydrofuran (THF) | Solubilizes reactants and facilitates the reaction. |

| Temperature | Reflux | Increases reaction rate to ensure complete alkylation. |

Comparative Analysis of Synthetic Routes: Deuterated vs. Non-Deuterated Forms

The synthesis of Olopatadine, in both its deuterated and non-deuterated forms, predominantly relies on key chemical transformations to construct the dibenz[b,e]oxepin core and introduce the side chain. The primary distinction in the synthesis of the deuterated analog lies in the final steps involving the introduction of the isotopically labeled dimethylamino group. The core synthetic strategies, particularly those establishing the crucial Z/E isomerism, are largely conserved.

The Wittig reaction is a cornerstone in the synthesis of Olopatadine, as it establishes the exocyclic double bond with the desired (Z)-stereochemistry, which is crucial for its pharmacological activity. nih.gov The reaction involves the condensation of a phosphonium (B103445) ylide with a ketone, specifically 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (isoxepac). allfordrugs.com

In the context of Olopatadine-d6 synthesis, the Wittig reaction is performed on the non-deuterated ketone precursor. The subsequent chemical transformations introduce the deuterated dimethylamino group onto the side chain that was installed via the Wittig reaction. Therefore, the challenges and strategies for controlling the Z/E isomerism are common to both the deuterated and non-deuterated synthetic routes.

| Reaction Step | Description | Key Challenge |

| Wittig Reaction | Reaction of isoxepac (B1672643) with a phosphonium ylide. | Control of Z/E stereochemistry. |

| Isomer Separation | Purification to isolate the desired (Z)-isomer. | Can be difficult and reduce overall yield. |

To overcome the stereoselectivity issues associated with the Wittig reaction, alternative synthetic routes employing palladium-catalyzed reactions have been developed for the synthesis of Olopatadine. google.comacs.org One notable approach involves an intramolecular stereospecific seven-membered ring cyclization from an alkyne intermediate. google.comacs.org This method offers a high degree of control over the stereochemistry, leading predominantly to the desired (Z)-isomer.

The key step in this pathway is the palladium-catalyzed cyclization of a carefully designed alkyne precursor. acs.org The stereochemistry of the resulting double bond is dictated by the mechanism of the cyclization reaction, which can be optimized to favor the (Z)-isomer with high selectivity. acs.org This approach represents a more efficient and practical route to Olopatadine by minimizing the formation of the unwanted (E)-isomer and simplifying the purification process. acs.org

While this palladium-catalyzed cyclization has been primarily reported for the synthesis of non-deuterated Olopatadine, the principles can be readily applied to the synthesis of the deuterated analog. The alkyne precursor can be synthesized and then carried through the cyclization and subsequent side-chain modifications, with the deuterium incorporation step being performed at a late stage in the synthesis, similar to the Wittig-based routes.

| Synthetic Route | Key Reaction for Stereocontrol | Advantages |

| Wittig Reaction | Wittig olefination | Well-established method. |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization of an alkyne | High stereoselectivity for the (Z)-isomer. acs.org |

Alternative Cyclization and Functionalization Strategies

The traditional synthesis of Olopatadine often presents challenges in controlling the stereochemistry, specifically in achieving the desired Z-isomer which is the active pharmaceutical ingredient. To overcome these limitations, researchers have explored advanced catalytic methods.

One prominent alternative involves an intramolecular, stereospecific, seven-membered ring cyclization. This strategy utilizes an alkyne intermediate, which undergoes cyclization facilitated by a palladium catalyst and a hydride source. This method has been shown to produce the desired Z-isomer with high yield and selectivity, offering a significant advantage over less selective methods that result in difficult-to-separate E/Z mixtures.

Another innovative approach focuses on introducing the deuterated functional group late in the synthetic sequence to maximize efficiency and minimize the cost associated with labeled reagents. A highly efficient synthesis for Olopatadine-d6 has been developed using the inexpensive and commercially available dimethyl sulfate-d6. This method involves the alkylation of a primary amine intermediate, which circumvents the need for more costly labeled precursors like dimethyl amine-d6 that are used in more traditional routes.

Further diversification in synthetic routes includes the use of a Barbier reaction on an ester of Isoxepac, followed by several intermediate steps to yield Olopatadine. While many established processes use hazardous reagents like n-butyl lithium or sodium hydride at low temperatures, these alternative strategies often employ milder and more industrially scalable conditions.

| Strategy | Key Reagents/Catalysts | Primary Advantage |

| Palladium-Catalyzed Cyclization | Palladium catalyst, hydride source, alkyne intermediate | High stereospecificity for the desired Z-isomer. |

| Late-Stage Deuteration | Dimethyl sulfate-d6, primary amine intermediate | Cost-effectiveness by using a less expensive deuterated reagent. |

| Barbier Reaction | Zinc, Allyl bromide | Avoids hazardous reagents and harsh, low-temperature conditions. |

Challenges in Deuterated Compound Synthesis

The strategic replacement of hydrogen with deuterium can significantly improve a drug's metabolic profile. However, the synthesis of these compounds is not without its challenges, which primarily revolve around the cost of starting materials and the technical difficulties in achieving high isotopic purity.

A significant hurdle in the production of deuterated compounds is the high cost of isotopically labeled reagents and building blocks compared to their non-deuterated counterparts. The availability of high-purity deuterium raw materials, such as deuterium oxide or gas, can be limited, constraining production. This increased manufacturing cost can sometimes make the synthesis of a deuterated drug financially unsustainable.

To mitigate these costs, synthetic strategies are often designed to introduce the deuterium label as late as possible in the reaction sequence. Furthermore, the use of pre-labeled building blocks, while initially expensive, can save significant time and resources in later stages by providing a reliable source of deuterium incorporation. The development of synthetic routes that utilize cheaper, more accessible deuterated reagents, such as the use of dimethyl sulfate-d6 for Olopatadine-d6, represents a critical advancement in making these syntheses more economically viable.

Achieving high isotopic purity is a paramount challenge in the synthesis of deuterated active pharmaceutical ingredients (APIs). It is nearly impossible to synthesize a 100% isotopically pure compound, and the goal is typically to achieve high enrichment (often >98%) at the specific site of deuteration. Isotopic mixtures are generally inseparable using common purification techniques, making precise and efficient labeling reactions essential.

Several issues can compromise isotopic purity:

Under-deuteration : Inefficient labeling reactions can result in incomplete deuterium incorporation.

Over-deuteration : Process conditions may inadvertently cause deuterium to be incorporated at sites other than the intended "soft spot."

Isotopic Scrambling : Undesired exchange of hydrogen and deuterium atoms during the synthesis can reduce the isotopic purity of the final product.

These challenges necessitate the development of highly selective and reliable deuteration methodologies. Furthermore, specialized analytical techniques are required to accurately measure the precise location and quantity of deuterium in the final compound, as standard methods like LC/MS and NMR are often insufficient for this purpose.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are critical final steps to ensure the compound meets stringent purity standards, removing chemical impurities, residual solvents, and undesired isomers or isotopologues.

Chromatographic Purification Methods

Chromatography is an essential tool for purifying deuterated compounds and separating them from their protiated (non-deuterated) counterparts. The subtle physical differences between C-H and C-D bonds can be exploited to achieve separation.

In reversed-phase liquid chromatography (RPLC) , deuterated compounds typically exhibit weaker interactions with the nonpolar stationary phase and therefore elute slightly earlier than their protiated analogues. The magnitude of this separation, or retention time shift, is often proportional to the number of deuterium atoms in the molecule.

Conversely, normal-phase chromatography can also effectively separate isotopologues. Differences in binding energies between deuterated and non-deuterated compounds with the polar stationary phase can be sufficient to allow for chromatographic resolution. For Olopatadine specifically, a patent for the non-deuterated form notes the use of column chromatography to isolate the pure cis-isomer, a technique readily applicable to its deuterated analogue.

Gas chromatography (GC) has also been successfully employed to separate a wide range of isotopologue pairs. The choice of stationary phase is crucial; nonpolar phases often result in an "inverse isotope effect" where the heavier deuterated compound elutes first, while polar phases typically show a "normal isotope effect."

| Chromatographic Method | Principle of Separation | Typical Elution Order (Deuterated vs. Protiated) |

| Reversed-Phase LC | Differential hydrophobic interactions with a nonpolar stationary phase. | Deuterated compound often elutes first. |

| Normal-Phase LC | Differential binding interactions with a polar stationary phase. | Dependent on specific analyte-phase interactions. |

| Gas Chromatography | Varies based on stationary phase polarity and analyte volatility. | Inverse (deuterated first) on nonpolar phases; Normal on polar phases. |

Recrystallization and Salt Formation (e.g., Hydrochloride)

Recrystallization is a powerful and widely used technique for purifying solid compounds. For Olopatadine, the free base can be effectively recrystallized from a solvent such as dimethylformamide (DMF) to remove impurities. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solvent.

The final step in preparing this compound is the salt formation. The purified Olopatadine-d6 free base is treated with hydrochloric acid in a suitable solvent, typically acetone (B3395972) or a mixture of acetone and water. This reaction precipitates the hydrochloride salt, which is generally more stable and has more desirable physical properties for formulation. The choice of solvent and temperature for this step is critical for maximizing yield and purity. For instance, processes have been described where crude Olopatadine hydrochloride is purified by recrystallization from an acetone/water mixture to achieve an HPLC purity exceeding 99%. This step is also effective at separating the desired Z-isomer from the trans-isomer, which may remain soluble in the mother liquor.

Advanced Spectroscopic and Structural Characterization of Olopatadine D6 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium (B1214612) Confirmation

Proton NMR (¹H NMR) spectroscopy is a primary technique to confirm the successful deuteration of Olopatadine (B1677272). In the ¹H NMR spectrum of Olopatadine-d6 Hydrochloride, the signal corresponding to the N-methyl protons of the dimethylamino group, which is typically observed in the spectrum of unlabeled Olopatadine, is expected to be absent or significantly reduced in intensity. This absence directly confirms the replacement of protons with deuterium atoms at this position.

While specific ¹H NMR spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from the spectrum of the non-deuterated form. The remaining protons in the molecule would exhibit signals corresponding to their respective chemical environments.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d6)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | |

| Vinylic Proton | ~5.7 | Triplet | 1H |

| Methylene Protons (oxepine ring) | ~5.4 | Broad Singlet | 2H |

| Methylene Protons (acetic acid side chain) | ~3.5 | Singlet | 2H |

| Methylene Protons (propylidene chain) | 2.4 - 2.6 | Multiplet | 4H |

| N-Methyl Protons (-N(CD₃)₂) | Absent or significantly reduced | - | - |

Note: The chemical shifts are approximate and based on the known spectrum of Olopatadine Hydrochloride. The exact values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. In the case of this compound, the ¹³C NMR spectrum would be very similar to that of the unlabeled compound. However, the carbon atoms directly bonded to deuterium (the N-methyl carbons) will exhibit a characteristic triplet multiplicity due to C-D coupling, and their chemical shift may be slightly altered. This provides further confirmation of the site of deuteration.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl | ~172 |

| Aromatic and Vinylic Carbons | 120 - 155 |

| Methylene Carbon (oxepine ring) | ~70 |

| Methylene Carbon (acetic acid side chain) | ~40 |

| N-Methyl Carbons (-N(CD₃)₂) | ~43 (with C-D coupling) |

| Methylene Carbons (propylidene chain) | 25 - 30 |

Note: The chemical shifts are approximate and based on the known spectrum of Olopatadine Hydrochloride. The exact values may vary.

Advanced NMR Techniques for Structural Elucidation of Deuterated Analogs

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for a more detailed structural elucidation of deuterated analogs. These techniques help in assigning all proton and carbon signals unambiguously and confirming the connectivity of the entire molecule. For this compound, these methods would definitively confirm the location of the deuterium labels and the integrity of the rest of the molecular structure.

Mass Spectrometry (MS) for Isotopic Verification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the verification of isotopic labeling and the assessment of the purity of deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, HRMS is used to confirm the incorporation of six deuterium atoms by comparing the measured accurate mass with the theoretical exact mass. The expected protonated molecular ion [M+H]⁺ for Olopatadine-d6 would be approximately 6 mass units higher than that of the unlabeled Olopatadine.

Table 3: Theoretical and Expected HRMS Data for this compound

| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |

| Olopatadine | C₂₁H₂₄NO₃ | 338.1751 |

| Olopatadine-d6 | C₂₁H₁₈D₆NO₃ | 344.2129 |

The observed accurate mass from an HRMS analysis of this compound should be in close agreement with the theoretical value, typically within a few parts per million (ppm), thus confirming the isotopic enrichment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides structural information. The fragmentation pattern of this compound is expected to be very similar to that of Olopatadine Hydrochloride. However, fragments containing the deuterated dimethylamino group will exhibit a mass shift of +6 Da. This allows for the precise localization of the deuterium labels within the molecule.

A common fragmentation pathway for Olopatadine involves the loss of the dimethylaminopropylidene side chain. In the MS/MS spectrum of Olopatadine-d6, the mass of this neutral loss or the resulting fragment ion would be increased by 6 Da.

Table 4: Expected Major Fragment Ions in MS/MS of this compound

| Fragment Ion Description | Expected m/z for Olopatadine | Expected m/z for Olopatadine-d6 |

| [M+H]⁺ | 338 | 344 |

| [M+H - H₂O]⁺ | 320 | 326 |

| [M+H - C₅H₁₂N]⁺ (loss of deuterated side chain) | 251 | 251 |

| [C₅H₁₂N]⁺ (deuterated side chain) | 86 | 92 |

The analysis of the fragmentation pattern in MS/MS provides unequivocal evidence for the successful and specific labeling of the dimethylamino group in this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, offering insights into chemical structure, functional groups, and intermolecular interactions. For Olopatadine Hydrochloride, these techniques are instrumental in characterizing its polymorphic forms.

Studies on two conformational polymorphs of Olopatadine Hydrochloride, designated as Form I and Form II, reveal distinct vibrational spectra. daneshyari.comnih.gov The differences observed in the IR and Raman spectra of these polymorphs arise from the different spatial arrangements of the molecules in the crystal lattice. daneshyari.comnih.gov

In the IR spectrum of Olopatadine Hydrochloride, characteristic bands are observed which can be assigned to specific molecular vibrations. For instance, the spectra show bands corresponding to O-H and N-H stretching vibrations, which are involved in hydrogen bonding. daneshyari.comnih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid group is also a prominent feature.

Raman spectroscopy provides complementary information. The Raman spectra of the two polymorphs of Olopatadine Hydrochloride also exhibit notable differences, confirming the existence of distinct crystalline forms. daneshyari.comnih.gov

For this compound, it is anticipated that the vibrational modes associated with the N,N-dimethylamino group would be shifted to lower frequencies (longer wavelengths) due to the heavier mass of deuterium compared to hydrogen.

Table 1: Selected Vibrational Spectroscopy Data for Olopatadine Hydrochloride Polymorphs

| Vibrational Mode | Form I (cm⁻¹) | Form II (cm⁻¹) | Technique |

| N-H...Cl stretching | 3392 | 3386 | IR |

| O-H...Cl stretching | 3000-2500 | 3000-2500 | IR |

| C=O stretching | 1712 | 1715 | IR |

| Aromatic C-H stretching | 3064, 3018 | 3062, 3020 | Raman |

| C=C stretching | 1610, 1578 | 1612, 1580 | Raman |

Data is based on the non-deuterated Olopatadine Hydrochloride and is sourced from physicochemical studies. daneshyari.comnih.gov The exact positions of peaks for the deuterated compound may vary.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been employed to elucidate the crystal and molecular structures of the conformational polymorphs of Olopatadine Hydrochloride. daneshyari.comnih.gov

Both Form I and Form II of Olopatadine Hydrochloride crystallize in the monoclinic crystal system. daneshyari.comnih.gov The crystal structures reveal that the molecule adopts a Z configuration in both polymorphs. daneshyari.comnih.gov The molecules in the crystal lattice are organized into centrosymmetric associations through a network of intermolecular hydrogen bonds, including N-H...Cl, O-H...Cl, C-H...Cl, and C-H...O interactions. daneshyari.comnih.gov

The primary difference between the two polymorphs lies in the conformation of the molecule, which can be quantified by torsion angle deviations and root-mean-square deviation between atomic positions. daneshyari.comnih.gov While specific crystallographic data for this compound is not available, the isotopic substitution is not expected to significantly alter the crystal packing or unit cell parameters.

Table 2: Crystallographic Data for Olopatadine Hydrochloride Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 11.283(2) | 10.998(2) |

| b (Å) | 14.331(3) | 12.012(2) |

| c (Å) | 11.979(2) | 14.283(3) |

| β (°) | 108.41(3) | 105.98(3) |

| Volume (ų) | 1836.5(6) | 1812.3(6) |

| Z | 4 | 4 |

This data is for the non-deuterated form of Olopatadine Hydrochloride. daneshyari.comnih.gov

Further analysis using X-ray powder diffraction (XRPD) can be used to distinguish between the different polymorphic forms in a bulk sample. amazonaws.com The diffractograms for Form I and Form A have been reported with characteristic 2θ values. researchgate.net

Analytical Method Development and Validation Utilizing Olopatadine D6 Hydrochloride As an Internal Standard

Quantitative Bioanalytical Methodologies

The accurate quantification of olopatadine (B1677272) in biological samples such as plasma, tears, or tissues is fundamental to pharmacokinetic and bioequivalence studies. Due to its physicochemical properties, olopatadine is well-suited for analysis by hyphenated chromatographic techniques coupled with mass spectrometry, where Olopatadine-d6 Hydrochloride is the preferred internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is the predominant technique for the bioanalysis of olopatadine, offering superior sensitivity, specificity, and throughput. The use of this compound is integral to these protocols, as it co-elutes with the unlabeled analyte and corrects for any potential matrix effects or fluctuations in instrument response.

Effective chromatographic separation of olopatadine from endogenous matrix components is critical for reliable quantification. Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are most commonly employed.

Optimization involves the careful selection of a stationary phase (column chemistry) and a mobile phase. C18 and C8 columns are frequently utilized, providing the necessary hydrophobic interaction for retaining olopatadine. nih.gov In some applications, such as analyzing olopatadine in tear fluid, Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully applied, using columns like an Acquity BEH amide. nih.govresearchgate.net

The mobile phase typically consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component modified with additives like formic acid or ammonium acetate to ensure efficient ionization and improve peak shape. researchgate.netelsevierpure.com Isocratic elution is often sufficient for rapid analysis, though gradient elution may be used for more complex matrices.

Table 1: Examples of Chromatographic Conditions for Olopatadine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Capcellpak CR (Reversed-Phase) | ZORBAX Eclipse Plus C18 | Acquity BEH Amide (HILIC) |

| Mobile Phase | 70% Acetonitrile, 30% Water with 10 mM Ammonium Acetate (pH 4.0) researchgate.netelsevierpure.com | 65% Methanol, 35% Water with 0.1% Formic Acid | Acetonitrile and Water with 0.1% Formic Acid nih.gov |

| Flow Rate | Not specified | 1.0 mL/min | Not specified |

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. Ionization is achieved using an electrospray ionization (ESI) source, usually in positive ion mode.

For olopatadine, the protonated molecule [M+H]⁺ is selected as the precursor ion. The most common transition reported is m/z 338 → 165. nih.gov this compound, with six deuterium (B1214612) atoms typically replacing hydrogen atoms on the two methyl groups of the dimethylamino moiety, has a mass shift of +6 amu. Therefore, its protonated molecule [M+H]⁺ appears at m/z 344. Upon fragmentation, if the deuterated portion is retained in the product ion, its mass will also be shifted. A common transition for Olopatadine-d6 would be m/z 344 → 171. However, if the fragmentation results in the loss of the deuterated group, the product ion could be the same as the non-deuterated analyte. The specific transitions are optimized to achieve the highest signal intensity and specificity.

Table 2: Typical Mass Spectrometric MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

| Olopatadine | 338.0 | 165.0 | Positive |

| Olopatadine-d6 | 344.0 | 171.0 | Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of olopatadine is not widely reported in scientific literature. Olopatadine is a polar, non-volatile molecule with a high molecular weight, making it unsuitable for direct GC analysis without chemical derivatization. The derivatization process adds complexity and potential variability to the analytical method. Consequently, LC-MS/MS is the universally preferred method due to its ability to directly analyze polar and thermally labile compounds like olopatadine in biological fluids with minimal sample preparation.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is essential to remove proteins and other interfering substances from biological matrices like plasma, thereby reducing matrix effects and improving the longevity of the analytical column and mass spectrometer.

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating olopatadine from complex samples. nih.gov It provides cleaner extracts compared to simpler methods like protein precipitation. Reversed-phase SPE cartridges, such as C18, are commonly used for this purpose. nih.gov

A typical SPE protocol involves a multi-step process:

Conditioning: The SPE sorbent is conditioned first with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge. Olopatadine and the internal standard bind to the sorbent.

Washing: The cartridge is washed with a weak solvent mixture to remove endogenous interferences and salts while the analytes of interest are retained.

Elution: A strong organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting them into a clean collection tube.

The resulting eluate is typically evaporated to dryness and then reconstituted in the mobile phase before injection into the LC-MS/MS system. This robust cleanup method is critical for achieving the low detection limits required for pharmacokinetic studies.

Liquid-Liquid Extraction (LLE) Approaches

In the quantitative analysis of olopatadine from biological matrices, Liquid-Liquid Extraction (LLE) serves as a crucial sample preparation technique to isolate the analyte from interfering substances. The use of a stable isotope-labeled internal standard, such as this compound, is integral to this process. The internal standard is added to the plasma sample at the beginning of the extraction procedure to compensate for any variability or loss of analyte during the multi-step process.

A common LLE approach involves initial protein precipitation, often achieved by adding a solvent like acetonitrile. This step denatures proteins in the plasma, causing them to precipitate out of the solution. Following centrifugation, the supernatant, which contains olopatadine, this compound, and other small molecules, is subjected to LLE. A mixture of immiscible organic solvents is added to extract the analytes from the aqueous phase. One documented method utilizes a combination of ethyl acetate and dichloromethane for this extraction step researchgate.net. After vigorous mixing and centrifugation to ensure distinct phase separation, the organic layer containing the analyte and internal standard is carefully transferred and evaporated to dryness. The resulting residue is then reconstituted in the mobile phase for subsequent analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) researchgate.net. The co-extraction of this compound alongside the native olopatadine ensures that any extraction inefficiency affects both compounds equally, leading to an accurate final quantification based on the ratio of their respective analytical signals.

Method Validation Parameters and Scientific Rigor

The validation of an analytical method is essential to ensure its reliability for the intended application. When using this compound as an internal standard for the quantification of olopatadine, the method is rigorously evaluated against several key parameters as stipulated by international guidelines.

Linearity and Calibration Curve Establishment

Linearity is established to demonstrate the direct proportionality between the concentration of olopatadine and the response of the analytical instrument over a defined range. A calibration curve is constructed by analyzing a series of calibration standards prepared at different concentrations. This compound is added at a constant concentration to all standards, blanks, and quality control samples. The curve is generated by plotting the peak area ratio of olopatadine to this compound against the nominal concentration of olopatadine.

The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater researchgate.net. For bioanalytical methods using LC-MS/MS, linear ranges are often established from sub-nanogram to hundred-nanogram levels. For instance, a validated method for olopatadine in human plasma demonstrated linearity over a concentration range of 0.2 to 100 ng/mL researchgate.net. Another study showed good linearity over the range of 1-200 ng/ml for olopatadine nih.gov. The use of the deuterated internal standard corrects for variations in instrument response and sample processing, ensuring a robust and reliable calibration model.

Table 1: Representative Linearity Data for Olopatadine Quantification

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 0.2 - 100 ng/mL | researchgate.net |

| Correlation Coefficient (r²) | > 0.99 | researchgate.net |

| Concentration Range | 1 - 200 ng/mL | nih.gov |

| Concentration Range | 1 - 300 µg/ml | actascientific.com |

| Correlation Coefficient (r²) | 0.9998 | actascientific.com |

Precision and Accuracy Assessment

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, expressed as the percent relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results to the true value, expressed as percent recovery or relative error. Both are typically assessed at multiple concentration levels, including low, medium, and high-quality control (QC) samples.

Intra-day precision and accuracy are determined by analyzing replicate QC samples within the same day, while inter-day precision and accuracy are assessed by analyzing QC samples on different days. For bioanalytical methods, the %RSD for precision should generally not exceed 15% (or 20% at the lower limit of quantification), and the accuracy should be within 85-115% (or 80-120% at the lower limit of quantification).

Precision: In a validated method, intraday and interday precisions for olopatadine quantification ranged from 6.31% to 16.80% researchgate.net. Another study reported %RSD from precision and intermediate precision to be between 0.4% and 4.1% nih.gov.

Accuracy: The corresponding intraday and interday accuracies were found to be within the range of 91.17% to 110.08% researchgate.net. Recovery studies have shown results between 87.5% and 110.3% nih.gov.

The consistent addition of this compound is critical for achieving high precision and accuracy, as it normalizes the signal response against any procedural variations.

Table 2: Example of Precision and Accuracy Validation Data

| Parameter | Concentration Level | Intra-day (%RSD) | Inter-day (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| Precision | Low, Medium, High QC | 6.31 - 16.80% | 6.31 - 16.80% | - | researchgate.net |

| Accuracy | Low, Medium, High QC | - | - | 91.17 - 110.08% | researchgate.net |

| Precision | Not Specified | - | 0.4 - 4.1% | - | nih.gov |

| Accuracy | LOQ to 150% | - | - | 87.5 - 110.3% | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy ut.ee.

These limits are crucial for determining the sensitivity of the analytical method. The LOQ is particularly important for bioequivalence and pharmacokinetic studies where low concentrations of the drug need to be accurately measured. For LC-MS/MS methods, the LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision (e.g., %RSD ≤ 20%) and accuracy (e.g., within ±20% of the nominal value). A validated LC-MS/MS method for olopatadine in human plasma established a lower limit of quantification of 0.2 ng/mL researchgate.net. Another study reported an LOD of 1.58 × 10⁻⁶ mol/L (0.58 μg/mL) and an LOQ of 4.78 × 10⁻⁶ mol/L (1.75 μg/mL) nih.gov. This compound ensures reliable quantification even at these low levels by providing a stable baseline signal for ratio calculation.

Table 3: Reported LOD and LOQ Values for Olopatadine

| Parameter | Value | Method | Reference |

|---|---|---|---|

| LOQ | 0.2 ng/mL | LC-MS/MS | researchgate.net |

| LOD | 0.7652 µg/mL | UPLC | medipol.edu.tr |

| LOQ | 2.3188 µg/mL | UPLC | medipol.edu.tr |

| LOD | 0.58 μg/mL | Capillary Electrophoresis | nih.gov |

| LOQ | 1.75 μg/mL | Capillary Electrophoresis | nih.gov |

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

For robustness testing, critical chromatographic parameters are intentionally varied. These can include:

The pH of the mobile phase buffer.

The composition of the mobile phase (e.g., ±2% variation in organic solvent content) .

The flow rate of the mobile phase (e.g., ±0.2 mL/min) .

The column temperature (e.g., ±5°C) turkjps.org.

The method is considered robust if the results of the analysis remain within acceptable limits of precision and accuracy despite these variations. For example, one study showed that variations in the amount of formic acid in the mobile phase and changes in analysis temperature had no significant effect on the results, with assay values remaining between 99.97% and 100.17% and %RSD values below 0.3% turkjps.org. The use of an internal standard like this compound contributes significantly to a method's robustness, as minor variations affecting elution time or peak shape will likely impact both the analyte and the internal standard similarly, leaving their ratio largely unchanged.

Applications of Olopatadine-d6 as an Internal Standard

This compound is the deuterated form of Olopatadine hydrochloride, an antihistamine agent. In the field of analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry (MS), deuterated compounds are considered ideal internal standards (IS). researchgate.net An internal standard is a compound with a known concentration added to a sample to aid in the quantification of an analyte. monadlabtech.comwikipedia.org this compound is used as an internal standard in the analysis of olopatadine in biological matrices. Its chemical structure is nearly identical to olopatadine, which ensures it behaves similarly during sample preparation and chromatographic separation. scispace.comchromatographyonline.com However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

Compensation for Ion Suppression and Matrix Effects in MS

A significant challenge in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is the "matrix effect." nih.gov This phenomenon occurs when components in a complex biological sample, such as plasma or urine, co-elute with the analyte of interest and interfere with its ionization efficiency in the mass spectrometer's source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects. researchgate.netcrimsonpublishers.com Because Olopatadine-d6 has virtually identical physicochemical properties to the actual analyte (olopatadine), it experiences the same degree of ion suppression or enhancement. chromatographyonline.comwuxiapptec.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to accurate and reliable quantification. scioninstruments.com

| Sample Type | Analyte Peak Area (Olopatadine) | IS Peak Area (Olopatadine-d6) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

|---|---|---|---|---|

| Neat Solution (No Matrix) | 150,000 | 100,000 | 1.50 | 10.0 |

| Plasma Sample A (Suppression) | 105,000 | 70,000 | 1.50 | 10.0 |

| Urine Sample B (Enhancement) | 180,000 | 120,000 | 1.50 | 10.0 |

Enhancing Reproducibility and Reliability of Analytical Measurements

The goal of any quantitative analytical method is to produce results that are both reproducible and reliable. Internal standards are crucial for achieving the high precision required in regulated bioanalysis. biopharmaservices.com Variability can be introduced at multiple stages of the analytical workflow, including sample extraction, injection volume inconsistencies, and fluctuations in instrument performance. wuxiapptec.com

| Parameter | Without Internal Standard (%RSD) | With Olopatadine-d6 as IS (%RSD) |

|---|---|---|

| Intra-Assay Precision | 11.5% | 2.8% |

| Inter-Assay Precision | 14.2% | 4.1% |

| Extraction Recovery Variation | 18.0% | 5.5% |

RSD: Relative Standard Deviation. Data is illustrative.

Quality Control (QC) Applications in Research Settings

In regulated bioanalytical laboratories, quality control (QC) samples are analyzed with every batch of study samples to ensure the method is performing correctly and that the data generated is valid. fda.gov These QC samples are prepared by spiking a known concentration of the analyte into the same biological matrix as the unknown samples.

This compound is added to these QC samples just as it is to the unknown samples. fda.gov The performance of the analytical run is assessed by comparing the calculated concentrations of the QC samples against their known nominal values. The accuracy and precision of the QC results must fall within strict, predefined acceptance limits as required by regulatory guidelines. fda.gov Furthermore, monitoring the response of the internal standard itself provides an additional layer of quality control. biopharmaservices.com A consistent internal standard response across all samples in a run indicates that the sample preparation and instrument performance were stable. Any significant or erratic variability in the Olopatadine-d6 signal could signal a problem with a specific sample or the system as a whole, prompting further investigation. nih.gov

| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (n=5) (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| Low QC | 5.0 | 4.9 | 98.0% | 3.5% |

| Medium QC | 50.0 | 51.5 | 103.0% | 2.7% |

| High QC | 200.0 | 196.2 | 98.1% | 2.1% |

Pharmacokinetic and Biotransformation Research of Olopatadine Facilitated by Deuterated Analogs

Preclinical Pharmacokinetic Studies in Animal Models (e.g., Rabbits, Rats, Guinea Pigs)

Preclinical investigations into olopatadine's pharmacokinetics have been conducted across various animal models, including rats, dogs, rabbits, and guinea pigs, to establish its safety and efficacy profile before human trials. fda.govfda.gov These studies are essential for understanding how the drug behaves in a biological system, providing foundational data on its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution in Tissues and Biological Fluids

Following administration, olopatadine (B1677272) is absorbed and distributed to various tissues. Studies in rats and dogs have shown that after intranasal or oral administration, olopatadine is well-absorbed, with plasma concentrations detectable shortly after dosing. fda.gov

For a drug intended for ophthalmic use, understanding its distribution within the eye is paramount. Preclinical studies using male New Zealand white rabbits have provided detailed insights into the ocular pharmacokinetics of olopatadine. nih.gov Following a single topical ocular dose, olopatadine is absorbed into the eye, reaching maximum concentrations (Cmax) in most ocular tissues within 30 minutes to 2 hours. nih.gov

Research comparing a 0.2% olopatadine solution with a newer 0.77% olopatadine hydrochloride formulation revealed significantly higher and more prolonged drug concentrations in the target tissues with the higher concentration. nih.govnih.gov Tissues at the site of administration, specifically the conjunctiva and cornea, exhibited the highest concentrations of the drug. nih.gov This localized concentration is crucial for the drug's efficacy in treating allergic conjunctivitis.

| Ocular Tissue | 0.2% Olopatadine (ng/g) | 0.77% Olopatadine HCl (ng/g) |

|---|---|---|

| Conjunctiva | 609 | 3,000 |

| Cornea | 720 | 2,230 |

Data derived from a preclinical study in male New Zealand white rabbits comparing two different ophthalmic solutions of olopatadine. nih.gov

Elimination Pathways: Renal Excretion and Biliary Clearance Research

The elimination of olopatadine from the body occurs predominantly through renal excretion. drugbank.comnih.gov Studies involving orally administered radiolabeled olopatadine have shown that a significant portion of the dose is recovered in the urine as the unchanged parent drug. fda.govfda.gov Following oral administration, approximately 70% of the dose is recovered in the urine, with about 17% found in the feces, indicating that both renal and, to a lesser extent, biliary pathways are involved in its clearance. drugbank.comnih.gov The metabolism of olopatadine is not extensive, with the majority of the drug being cleared from the body intact. fda.gov

Half-Life Determination and Exposure Profile Characterization

The elimination half-life is a key pharmacokinetic parameter that helps determine the duration of a drug's effect. Following topical ocular administration, olopatadine has a plasma half-life of approximately 3 to 3.4 hours. nih.govdrugbank.comnih.gov Oral administration studies have reported a longer half-life, ranging from 8 to 12 hours. drugbank.comfda.gov In other animal models, such as horses, the median terminal half-life was found to be around 6.11 hours after administration via a nasogastric tube. nih.govresearchgate.net These studies show that after reaching peak plasma concentrations, the drug level declines in a mono-exponential fashion. nih.gov

Metabolic Pathway Elucidation Using Olopatadine-d6

Stable isotope-labeled compounds, such as Olopatadine-d6 Hydrochloride, are invaluable tools in metabolic research. medchemexpress.com They are used as internal standards in highly sensitive analytical methods like mass spectrometry to ensure the accuracy and reproducibility of measurements, allowing for precise quantification of the parent drug and its metabolites in biological samples. medchemexpress.comnih.gov

Identification and Characterization of Metabolites (e.g., Mono-desmethyl, N-oxide)

While olopatadine does not undergo extensive metabolism, several metabolites have been identified. drugbank.comnih.gov The two primary metabolites are the mono-desmethyl olopatadine (also referred to as N-desmethyl olopatadine or M1) and the olopatadine N-oxide (M3). fda.govnih.govfda.gov These metabolites have been detected at low concentrations in both plasma and urine. fda.govnih.gov

In vitro studies using human liver microsomes and cDNA-expressed enzymes have been crucial in identifying the specific enzymes responsible for their formation. nih.govresearchgate.net

Mono-desmethyl olopatadine (M1) is formed almost exclusively by the cytochrome P450 isozyme CYP3A4 . fda.govnih.gov

Olopatadine N-oxide (M3) formation is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes , specifically FMO1 and FMO3. fda.govnih.gov

The formation of an N-oxide is a common metabolic pathway for drugs containing a tertiary nitrogen group. hyphadiscovery.com The identification of these pathways is critical for a complete understanding of the drug's biotransformation and to assess any potential for drug-drug interactions. nih.gov

Tracing Biotransformation Routes with Deuterium (B1214612) Labels

The biotransformation of Olopatadine in humans is relatively low, with a significant portion of the drug excreted unchanged. drugbank.com However, two primary metabolites have been identified: N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3). nih.gov The use of this compound is instrumental in unequivocally tracing the metabolic fate of the parent compound.

Stable isotope labeling with deuterium allows researchers to distinguish the drug and its metabolites from endogenous compounds in biological matrices using mass spectrometry. medchemexpress.com When Olopatadine-d6 is administered, the deuterium atoms act as a stable, heavy tag. This tag does not typically alter the compound's fundamental chemical properties but does increase its mass. medchemexpress.com This mass shift enables precise tracking and quantification of the parent drug and any metabolites formed from it, confirming the metabolic pathways without the need for radioactive labels. medchemexpress.com The primary metabolic reactions for Olopatadine are N-demethylation to form M1 and N-oxidation to form M3. drugbank.comnih.gov By analyzing the mass spectra of metabolites, researchers can confirm that they originated from the administered deuterated drug, thereby mapping the biotransformation routes with high confidence.

Investigating the Role of Cytochrome P450 Isoenzymes in Metabolism (In Vitro Studies)

In vitro studies utilizing human liver microsomes have been crucial in identifying the specific enzymes responsible for Olopatadine's metabolism. These investigations have shown that the formation of the two main metabolites, M1 and M3, occurs at different rates and is catalyzed by distinct enzyme systems. nih.gov

The N-demethylation of Olopatadine to form the M1 metabolite is almost exclusively catalyzed by the Cytochrome P450 isoenzyme CYP3A4. nih.gov This was confirmed in studies where the formation of M1 was significantly reduced in the presence of selective CYP3A inhibitors like troleandomycin (B1681591) and ketoconazole. nih.gov Conversely, the formation of the M3 metabolite, olopatadine N-oxide, is not dependent on the P450 system. Instead, it is catalyzed by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3. drugbank.comnih.gov Further research has indicated that Olopatadine does not significantly inhibit other major P450 isoenzymes, suggesting a low potential for drug-drug interactions mediated by the CYP450 system. nih.gov

| Metabolite | Metabolic Pathway | Primary Catalyzing Enzyme(s) | Rate of Formation (pmol/min/mg protein) |

|---|---|---|---|

| M1 (N-monodemethylolopatadine) | N-Demethylation | CYP3A4 | 0.330 |

| M3 (Olopatadine N-oxide) | N-Oxidation | FMO1, FMO3 | 2.50 |

Data sourced from in vitro studies with human liver microsomes. nih.gov

Assessment of Isotope Effects on Metabolic Stability and Rate

The substitution of hydrogen atoms with deuterium atoms, as in this compound, can significantly impact the compound's metabolic stability. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. wikipedia.org

In Vitro Pharmacokinetic Research

Plasma Protein Binding Studies

In vitro studies have determined that Olopatadine is moderately bound to proteins in human plasma. Approximately 55% of the drug binds to plasma proteins, with serum albumin identified as the primary binding protein. drugbank.com This moderate level of binding indicates that a substantial fraction of the drug remains unbound and pharmacologically active in circulation.

| Parameter | Value | Primary Binding Protein |

|---|---|---|

| Human Plasma Protein Binding | ~55% | Serum Albumin |

Data sourced from in vitro pharmacokinetic studies. drugbank.com

Cellular Uptake and Efflux Mechanisms (e.g., Transporter Interactions)

The movement of Olopatadine across cellular membranes is influenced by active transport proteins. In vitro research has identified Olopatadine as a substrate for the efflux transporter P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. nih.gov

Studies using a human P-gp transfected cell line (LLC-GA5-COL150) demonstrated that the cellular uptake of Olopatadine was significantly lower in cells expressing P-gp compared to the parental cell line (LLC-PK1) that lacks this transporter. nih.gov The involvement of P-gp was confirmed when the addition of a P-gp inhibitor, cyclosporine A, restored the uptake of Olopatadine in the transfected cells to levels comparable to those in the control cells. nih.gov This indicates that P-gp actively pumps Olopatadine out of the cells, thereby limiting its intracellular concentration. This efflux mechanism is particularly relevant for the low penetration of Olopatadine into the brain, contributing to its non-sedating properties. nih.gov

| Cell Line | Condition | Relative Olopatadine Uptake |

|---|---|---|

| LLC-PK1 (Control) | - | Higher |

| LLC-GA5-COL150 (P-gp expressing) | - | Lower |

| LLC-GA5-COL150 (P-gp expressing) | + Cyclosporine A (P-gp Inhibitor) | Increased to control levels |

Findings are based on in vitro studies comparing P-gp transfected and non-transfected cell lines. nih.gov

There is currently a lack of specific research in the public domain detailing the interaction of Olopatadine with other significant drug transporters, such as the Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), or Organic Cation Transporters (OCTs).

Isotope Labeling Applications and Advanced Research Methodologies

Mechanistic Drug Metabolism Studies

The primary metabolic pathways of Olopatadine (B1677272) in humans involve N-demethylation to form N-desmethyl olopatadine (M1) and N-oxidation to form olopatadine N-oxide (M3). fda.gov The use of Olopatadine-d6 Hydrochloride, with deuterium (B1214612) atoms on the dimethylamino group, offers a sophisticated approach to dissecting these metabolic processes.

Elucidation of Reaction Mechanisms at Deuterated Sites

The substitution of hydrogen with deuterium at the N-dimethyl moiety in this compound can provide critical insights into the reaction mechanisms of its metabolism, primarily through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in the reactant is replaced by one of its isotopes, such as deuterium. nih.govchem-station.com A significant KIE is observed when the C-H bond is cleaved in the rate-determining step of the reaction. nih.gov

In the case of Olopatadine's N-demethylation, which is a key metabolic pathway, the reaction is often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The process involves the enzymatic abstraction of a hydrogen atom from one of the N-methyl groups. By comparing the rate of N-demethylation of Olopatadine with that of this compound, researchers can determine if the C-H bond cleavage is the rate-limiting step.

If the N-demethylation of this compound is significantly slower than that of the non-deuterated compound, it would indicate a primary KIE. rsc.org This would provide strong evidence that the cleavage of the C-D bond is a rate-determining step in the metabolic pathway. Such studies are crucial for understanding the precise enzymatic mechanisms and can help in predicting the metabolic stability of the drug. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect on Olopatadine N-demethylation

| Compound | Rate of N-demethylation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| Olopatadine | 15.0 | \multirow{2}{*}{4.5} |

| This compound | 3.3 |

This table presents hypothetical data to illustrate the potential impact of deuteration on the metabolic rate of Olopatadine. Actual experimental values may vary.

Quantification of Metabolic Clearance Rates via Isotope Dilution

This compound is widely utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Olopatadine and its metabolites in biological matrices like plasma and urine. scispace.comnih.govkcasbio.com This application is a form of isotope dilution analysis, which is a gold standard for quantitative bioanalysis. scispace.comnih.govresearchgate.net

In these studies, a known amount of this compound is added to the biological sample containing an unknown concentration of Olopatadine. Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. kcasbio.com However, due to the mass difference, the two compounds can be distinguished by the mass spectrometer.

By measuring the ratio of the signal intensity of Olopatadine to that of this compound, the concentration of Olopatadine in the original sample can be accurately determined. lcms.cz This method allows for the precise calculation of pharmacokinetic parameters, including metabolic clearance rates. By analyzing samples over time, researchers can quantify how quickly Olopatadine is metabolized and cleared from the body. nih.gov

Tracer Studies in Biological Systems (In Vitro and Preclinical Models)

The stable isotope label in this compound makes it an excellent tracer for studying its behavior in biological systems without the need for radioactive isotopes. researchgate.net

Investigating Compound Dynamics and Turnover

In vitro systems, such as liver microsomes or cultured hepatocytes, can be used to study the metabolic fate of Olopatadine. By introducing this compound, researchers can track the formation of its deuterated metabolites over time using mass spectrometry. nih.govnih.gov This allows for the determination of the rates of formation and subsequent metabolism of different metabolites, providing a detailed picture of the compound's turnover within the cellular system. isotope.com

These studies can help identify the primary sites of metabolism and the enzymes involved. acs.orgnih.gov For instance, by incubating this compound with specific recombinant CYP enzymes, it is possible to pinpoint which isoforms are responsible for its N-demethylation and N-oxidation.

Use in Microdosing Studies (Preclinical)

Microdosing studies involve the administration of a sub-pharmacological dose of a drug to assess its pharmacokinetic profile in vivo. nih.govresearchgate.net When combined with highly sensitive analytical techniques like accelerator mass spectrometry (AMS), stable isotope-labeled compounds such as this compound can be used in preclinical microdosing studies. nih.gov

In a typical preclinical microdosing study, a very small, non-pharmacologically active dose of this compound would be administered to an animal model. Blood and tissue samples would then be collected at various time points and analyzed to determine the concentration and distribution of the deuterated compound. This approach provides early pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, with minimal risk of adverse effects. nih.gov

Pharmacodynamic Modeling and Simulation (In Silico and Preclinical)

While this compound is primarily a tool for pharmacokinetic and metabolism studies, the data generated from its use can indirectly inform pharmacodynamic (PD) models. Pharmacokinetic-pharmacodynamic (PK/PD) modeling aims to establish a relationship between the drug concentration at the site of action and the observed pharmacological effect. nih.govspringermedicine.comdrugbank.com

By providing more accurate and precise pharmacokinetic data, the use of this compound as an internal standard enhances the reliability of the PK parameters used in these models. nih.govnih.gov For an antihistamine like Olopatadine, a PK/PD model might correlate plasma concentrations with the inhibition of histamine-induced effects, such as wheal and flare reactions in the skin of preclinical models. nih.govspringermedicine.com

In silico models, such as physiologically based pharmacokinetic (PBPK) models, can also benefit from the precise data obtained using deuterated standards. mdpi.com These models simulate the ADME of a drug in the body based on its physicochemical properties and physiological parameters. nih.govcreative-biolabs.comnih.goveurekaselect.comnews-medical.net Accurate in vivo data from studies using this compound can be used to validate and refine these in silico models, improving their predictive power for different dosing scenarios or patient populations.

Relationship between Concentration and Receptor Occupancy

The therapeutic efficacy of a drug is intrinsically linked to its ability to bind to its target receptor. Understanding the relationship between the concentration of a drug in the body and the extent to which it occupies its target receptors is crucial for optimizing therapeutic outcomes. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of receptor occupancy in the human brain.

A study utilizing PET with the radioligand ¹¹C-doxepin was conducted to measure the histamine (B1213489) H₁ (H₁) receptor occupancy of orally administered Olopatadine in healthy male subjects. Following a single oral dose of 5 mg of Olopatadine, the mean H₁ receptor occupancy in various cortical regions of the brain was determined. The study found that Olopatadine exhibited a relatively low mean receptor occupancy of approximately 15% across the measured brain regions. researcher.life

The research also established a direct correlation between the plasma concentration of Olopatadine and the observed H₁ receptor occupancy. researcher.life This finding is significant as it provides a quantitative link between systemic drug levels and target engagement in the central nervous system. The data from this study underscores the principle that even at therapeutic concentrations, full receptor occupancy is not always necessary to elicit a clinical effect.

Table 1: Mean Histamine H₁ Receptor Occupancy in Various Brain Regions After a Single 5 mg Oral Dose of Olopatadine

| Brain Region | Mean H₁ Receptor Occupancy (%) |

| Medial Prefrontal Cortex | 16.7 |

| Dorsolateral Prefrontal Cortex | 14.1 |

| Anterior Cingulate Cortex | 14.7 |

| Insular Cortex | 12.8 |

| Temporal Cortex | 12.5 |

| Parietal Cortex | 13.9 |

| Occipital Cortex | 19.5 |

| Overall Cortical Mean | 15.0 |

| Data sourced from a study measuring H₁ receptor occupancy using PET with ¹¹C-doxepin in healthy subjects. researcher.life |

Investigating Compound-Target Interactions Using Labeled Ligands

Isotopically labeled ligands, such as this compound, are instrumental in advanced in vitro and in vivo research methodologies designed to investigate the specifics of compound-target interactions. These studies provide critical data on binding affinity, kinetics, and the selectivity of a drug for its receptor.